Product packaging for 1,7-Dioxaspiro[3.5]nonan-3-amine(Cat. No.:CAS No. 2306260-74-0)

1,7-Dioxaspiro[3.5]nonan-3-amine

Cat. No.: B6289950
CAS No.: 2306260-74-0
M. Wt: 143.18 g/mol
InChI Key: DUXQWTILNFESDT-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[3.5]nonan-3-amine is a spirocyclic chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . Its unique spirocyclic architecture, featuring two oxygen atoms in the ring system, makes it a valuable and versatile scaffold in medicinal chemistry and drug discovery research. Spirocyclic structures like this one are of significant interest to researchers because they can impart conformational rigidity and improve physicochemical properties to molecules, potentially leading to enhanced selectivity and metabolic stability for new therapeutic agents . While specific biological data for this amine is not widely published, its structure identifies it as a key synthetic intermediate. It can be utilized in the exploration of protein-protein interaction inhibitors and the development of novel compounds for potential application in areas such as oncology. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B6289950 1,7-Dioxaspiro[3.5]nonan-3-amine CAS No. 2306260-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[3.5]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-5-10-7(6)1-3-9-4-2-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXQWTILNFESDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,7 Dioxaspiro 3.5 Nonan 3 Amine and Analogues

Approaches to the 1,7-Dioxaspiro[3.5]nonane Ring System

The assembly of the 1,7-dioxaspiro[3.5]nonane ring system requires the strategic formation of both the oxetane (B1205548) and the tetrahydropyran (B127337) rings around a central spiro-carbon. The construction of such spirocycles often involves sequential or domino reactions that build complexity in a controlled manner.

Construction of the Oxetane Ring in Spiroannulated Systems

The formation of the oxetane ring, a strained four-membered heterocycle, is a critical step in the synthesis of 1,7-dioxaspiro[3.5]nonane derivatives. The inherent ring strain of oxetanes necessitates specific synthetic approaches to overcome the activation barrier for their formation. illinois.edu

One of the most common methods for oxetane ring synthesis is the intramolecular Williamson ether synthesis. utexas.edu This approach involves the cyclization of a 1,3-halohydrin or a related substrate bearing a leaving group at one terminus and a hydroxyl group at the other. The success of this method is highly dependent on the substrate, with the choice of base and solvent playing a crucial role in minimizing side reactions such as elimination or intermolecular etherification. utexas.edu

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents another powerful tool for constructing oxetane rings. illinois.edu This reaction can provide direct access to substituted oxetanes, although regioselectivity and stereoselectivity can be challenges that need to be addressed.

In the context of complex natural product synthesis, such as Taxol, enzymatic transformations have been shown to be highly effective in forming oxetane rings. For instance, a cytochrome P450 enzyme has been identified to catalyze two sequential epoxidation events to construct the oxetane ring in Taxol biosynthesis. nih.gov This highlights the potential of biocatalysis in achieving challenging ring formations with high selectivity.

Late-stage oxetane construction is also a viable strategy, particularly in medicinal chemistry, as it allows for the introduction of this motif into more complex molecules. nih.gov However, this linear approach can limit the rapid generation of analogues. nih.gov

Cyclization Strategies for Dioxaspiro Formations

The formation of the second heterocyclic ring, the tetrahydropyran, to complete the dioxaspiro system can be achieved through various cyclization strategies. These methods often leverage the functionality installed during or prior to the oxetane ring formation.

One approach involves the acid-catalyzed transketalization. For example, the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane (B1328912) in the presence of para-toluenesulfonic acid monohydrate can lead to the formation of a related 1,5-dioxaspiro[5.5]undecane system. orgsyn.org A similar strategy could be envisioned for the synthesis of the 1,7-dioxaspiro[3.5]nonane core.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various cyclic and macrocyclic compounds, including those with heteroatoms. nih.gov By designing a suitable diene precursor, RCM can be employed to form the tetrahydropyran ring of the dioxaspiro system.

Furthermore, intramolecular Heck reactions provide a robust method for the formation of spirocycles. nih.govacs.org This palladium-catalyzed reaction can be used to construct the second ring by coupling an aryl or vinyl halide with an appropriately positioned alkene. nih.govacs.org

Stereoselective Synthesis of Spiro[3.5]nonane Derivatives

Achieving stereocontrol in the synthesis of spirocyclic compounds is a significant challenge due to the presence of a quaternary spirocenter and potentially multiple other stereocenters. rsc.orgnih.govuniroma1.it The development of stereoselective methods is crucial for accessing enantiomerically pure spiro[3.5]nonane derivatives for applications in drug discovery and materials science.

Control of Spirocenter Stereochemistry

The stereochemistry of the spirocenter can be controlled through various asymmetric catalytic methods. Chiral catalysts, including metal complexes and organocatalysts, can induce enantioselectivity in the key ring-forming reactions. rsc.org

For instance, enantioselective cyclopropanations and Darzens reactions have been developed to create spiro-epoxyoxindoles with high enantiomeric excess. rsc.org These methods often utilize chiral ligands or phase-transfer catalysts to control the facial selectivity of the reaction.

Nickel-catalyzed cascade reactions have also proven effective in the asymmetric synthesis of spirocycles. acs.org These reactions can generate multiple stereocenters, including the spirocenter, in a single operation with high enantio- and diastereoselectivity. acs.org

Diastereoselective Approaches in Spirocyclic Amine Synthesis

When a chiral center is already present in the substrate, diastereoselective cyclization reactions can be employed to control the relative stereochemistry of the newly formed stereocenters. This is a common strategy in the synthesis of complex spirocyclic natural products and their analogues.

Intramolecular Mizoroki-Heck annulations have been used for the diastereoselective synthesis of spiroindolines. nih.govacs.org The use of a chiral auxiliary, such as a protected amine, can direct the cyclization to afford a single diastereomer with high selectivity. nih.govacs.org

Cascade reactions, such as Michael-Aldol sequences, catalyzed by secondary amines, can also lead to the highly diastereoselective synthesis of spiropyrazolones bearing multiple chiral centers. nih.gov The catalyst controls the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the subsequent intramolecular aldol (B89426) cyclization. nih.gov

Introduction and Functionalization of the Amine Moiety

One common approach is to carry the nitrogen functionality through the synthetic sequence in a protected form. For example, starting with a precursor that already contains a protected amine, such as an azide (B81097) or a carbamate, allows for the construction of the spirocyclic framework without interference from the basic nitrogen atom. The protecting group can then be removed in a final step to reveal the desired primary amine.

Alternatively, the amine can be introduced late in the synthesis via functional group interconversion. For instance, a ketone at the C-3 position can be converted to the amine via reductive amination. This method offers flexibility in introducing various substituents on the nitrogen atom if desired.

The synthesis of a related compound, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, starts from tris(hydroxymethyl)aminomethane hydrochloride, where the amino group is present from the beginning. orgsyn.org This precursor is then subjected to a transketalization reaction to form the spirocyclic system. orgsyn.org A similar approach could be adapted for the synthesis of 1,7-dioxaspiro[3.5]nonan-3-amine.

The functionalization of the amine moiety, once introduced, can be readily achieved using standard methods of amine chemistry. libretexts.org This includes N-alkylation, N-acylation, and sulfonylation to generate a diverse library of analogues for structure-activity relationship studies.

: A Detailed Examination

The synthesis of complex molecules containing unique three-dimensional scaffolds is a significant area of research in modern medicinal and materials chemistry. Among these, spirocyclic systems, particularly those incorporating heteroatoms like oxygen, are of increasing interest due to their conformational rigidity and novel chemical space occupancy. This article focuses on the chemical compound this compound, exploring the synthetic strategies for its formation and the reactivity of its amine functionality within the constrained spirocyclic environment.

1 Strategies for Amination of Dioxaspiro Scaffolds

The introduction of an amine group onto a dioxaspiro scaffold, such as that in this compound, can be achieved through several synthetic routes. Key strategies often involve the conversion of a ketone precursor or the displacement of a suitable leaving group.

One of the most direct and widely employed methods for the synthesis of amines is reductive amination . d-nb.infolibretexts.orgmnstate.eduorganic-chemistry.orgumn.edumasterorganicchemistry.com This process typically involves the reaction of a ketone with ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. libretexts.org For the synthesis of this compound, the corresponding ketone, 1,7-Dioxaspiro[3.5]nonan-3-one, would serve as the starting material. The reaction with ammonia would generate an intermediate imine, which is subsequently reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. mnstate.edumasterorganicchemistry.com The use of a catalyst, such as a titanium(IV) alkoxide, can facilitate the initial imine formation. masterorganicchemistry.com Iron catalysts have also been explored for the reductive amination of ketones with ammonia, offering a more earth-abundant metal option. d-nb.info

Another viable strategy involves the conversion of the corresponding alcohol, 1,7-Dioxaspiro[3.5]nonan-3-ol, to the amine. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source. A common approach utilizes sodium azide (NaN₃) to introduce the azide functionality, which is then reduced to the primary amine via methods like the Staudinger reaction or catalytic hydrogenation. nuph.edu.ua This method provides a reliable route to primary amines from readily accessible alcohol precursors.

Furthermore, novel methods for the formation of amino-oxetanes from sulfonyl fluorides have been developed. nih.govresearchgate.net This approach involves a defluorosulfonylation reaction that generates a planar oxetane carbocation, which can then be trapped by an amine nucleophile. nih.govresearchgate.net While not directly demonstrated on the 1,7-dioxaspiro[3.5]nonane system, this methodology presents a promising and modern alternative for the synthesis of such spirocyclic amines.

Table 1: Key Synthetic Strategies for Amination
StrategyPrecursorKey ReagentsIntermediateReference
Reductive Amination1,7-Dioxaspiro[3.5]nonan-3-oneAmmonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Imine d-nb.infolibretexts.orgmnstate.eduorganic-chemistry.orgumn.edumasterorganicchemistry.com
From Alcohol via Azide1,7-Dioxaspiro[3.5]nonan-3-ol1. Mesyl chloride, Et₃N; 2. NaN₃; 3. H₂, Pd/C or PPh₃, H₂OAzide nuph.edu.ua
Defluorosulfonylative CouplingAryl-oxetane sulfonyl fluorideAmineOxetane carbocation nih.govresearchgate.net

2 Derivatization of the 3-Amine Functionality

The primary amine group in this compound is a versatile functional handle that can be readily derivatized to generate a library of analogues with diverse properties. Common derivatization reactions include N-acylation and N-alkylation.

N-acylation , the formation of an amide bond, is a fundamental transformation in organic chemistry. who.intnih.govbath.ac.ukmdpi.com The amine can react with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative. The use of natural clays (B1170129) as catalysts for N-acylation under solvent-free conditions has been reported as an environmentally friendly approach. who.int

N-alkylation introduces an alkyl group onto the nitrogen atom. While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination with an aldehyde or ketone offers a more controlled method to produce secondary or tertiary amines. masterorganicchemistry.commdpi.com This involves reacting the primary amine with a carbonyl compound to form an imine, which is then reduced in situ.

1 Amine Reactivity in Spirocyclic Environments

The reactivity of the 3-amine functionality in this compound is influenced by the unique structural and electronic properties of the spirocyclic scaffold, particularly the presence of the strained oxetane ring.

The oxetane ring is known to exert a significant inductive electron-withdrawing effect. This effect can decrease the basicity of an adjacent amine group, which can have important implications for its reactivity and physicochemical properties in various applications. nih.gov

The steric environment around the amine group in a spirocyclic system can also play a crucial role in its reactivity. The fixed spatial orientation of the rings may hinder the approach of bulky reagents, potentially leading to different reactivity profiles compared to acyclic or less constrained cyclic amines. For instance, in the N-alkylation of sterically hindered secondary amines within a spirocyclic framework, forcing conditions may be required for reactions like nucleophilic aromatic substitution. mdpi.com

The amine group in 3-aminooxetanes has been shown to act as a 1,3-amphoteric molecule, capable of participating in [3+2] annulation reactions with polarized π-systems. nih.gov This unique reactivity, which had not been previously appreciated for such stable and accessible molecules, opens up new avenues for the construction of diverse heterocyclic systems from 3-aminooxetane building blocks. nih.gov While this has not been explicitly demonstrated with this compound, it suggests a potential for novel reactivity patterns.

Table 2: Derivatization Reactions of the 3-Amine Functionality
DerivatizationReagentsProduct TypeReference
N-AcylationAcyl chloride, Anhydride, or Carboxylic acid + Coupling agentAmide who.intnih.govbath.ac.ukmdpi.com
N-Alkylation (Reductive Amination)Aldehyde or Ketone, Reducing AgentSecondary or Tertiary Amine masterorganicchemistry.commdpi.com

Chemical Reactivity and Transformations of 1,7 Dioxaspiro 3.5 Nonan 3 Amine

Reactivity Profiles of the Amine Group in the Spirocyclic Context

The primary amine group in 1,7-Dioxaspiro[3.5]nonan-3-amine is a key site for chemical modifications. Its reactivity is influenced by the steric and electronic environment created by the adjacent spirocyclic framework.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows for a variety of derivatization reactions, which are fundamental in organic synthesis. These reactions typically involve the attack of the amine on an electrophilic center, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. It is important to note that over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt through a process known as exhaustive methylation. youtube.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. youtube.com

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The spirocyclic nature of this compound can introduce steric hindrance around the amine group, potentially affecting the rate and feasibility of these reactions compared to simpler acyclic amines.

Potential for Amine Oxidation and Subsequent Transformations

The amine group of this compound is susceptible to oxidation. The oxidation of amines can lead to a variety of products, including nitroso compounds, nitro compounds, and nitroxide radicals, depending on the oxidizing agent and reaction conditions. nih.gov In the context of spirocyclic amines, oxidation can lead to complex transformations. nih.govnih.govacs.orgresearchgate.netewha.ac.kr

For instance, the oxidation of diaryldiamines has been shown to produce diarylnitroxide diradicals and a variety of diamagnetic products through pathways involving C-O bond formation. nih.gov While this specific example does not involve this compound, it highlights the potential for complex oxidative chemistry in molecules with amine functionalities within specific structural contexts. The presence of the ether linkages in the spirocyclic system could also influence the outcome of oxidation reactions.

Reactions Involving the Spirocyclic Ether Linkages

The stability and reactivity of the oxetane (B1205548) and dioxane rings are critical aspects of the chemistry of this compound.

Ring Opening Reactions of the Oxetane Moiety

The oxetane ring, a four-membered heterocycle, is characterized by significant ring strain. This strain makes it susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or nucleophiles. nih.govresearchgate.net The activation of the oxetane ring, often with a Lewis or Brønsted acid, is typically required to facilitate cleavage. researchgate.net

The ring-opening of oxetanes can proceed via different mechanisms, yielding a range of functionalized products depending on the nature of the nucleophile and the substitution pattern on the ring. researchgate.net In the case of this compound, the presence of the amine group could potentially influence the regioselectivity of the ring-opening reaction. Studies on other substituted oxetanes have shown that both the electronic and steric properties of substituents play a crucial role in directing the outcome of these transformations. acs.org

Transformations of the Dioxane Ring

The six-membered dioxane ring is generally more stable than the oxetane ring due to lower ring strain. However, it can still undergo transformations, particularly under harsh reaction conditions. The synthesis of spirobi-1,4-dioxanes from D-fructose has demonstrated that the triol grouping can be cleaved with sodium periodate, followed by reduction and ring closure. rsc.org While this is a synthetic example, it illustrates that the dioxane ring system can be involved in chemical transformations. In the context of this compound, reactions that target the dioxane ring would likely require more forcing conditions than those needed for the oxetane ring.

This compound as a Synthetic Building Block

The unique structural features of this compound make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and materials science. enamine.netenamine.net The combination of a reactive primary amine and a spirocyclic diether scaffold offers multiple points for diversification.

The oxetane moiety itself is recognized for its ability to influence the physicochemical and biochemical properties of a molecule, such as lipophilicity, aqueous solubility, and metabolic stability. researchgate.net By incorporating the this compound core, chemists can introduce these desirable properties into new chemical entities. The amine handle allows for the straightforward attachment of this spirocycle to other molecular fragments through the formation of amide, sulfonamide, or other stable linkages.

Precursor in Complex Molecule Synthesis

The inherent functionalities of this compound, namely the primary amine and the dual ether linkages within a spirocyclic framework, make it a valuable starting material for the synthesis of more complex molecular structures. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and arylation reactions. These reactions allow for the introduction of diverse substituents, thereby enabling the generation of a library of derivatives with tailored properties.

For instance, the amine can readily react with various acylating agents to form corresponding amides. This reactivity is fundamental in medicinal chemistry for the construction of novel bioactive compounds. While specific examples for this exact compound are not extensively documented in publicly available research, the reactivity pattern is well-established for primary amines.

Furthermore, the oxetane ring within the spirocyclic system is susceptible to nucleophilic ring-opening reactions under specific conditions. This reactivity can be exploited to introduce further functionalization and to construct more elaborate molecular architectures. The tetrahydropyran (B127337) ring, being generally more stable, often remains intact during these transformations, thus preserving a key structural element. The interplay between the reactive amine and the latent reactivity of the oxetane ring provides a platform for divergent synthesis strategies.

Scaffolding in Material Science Applications (non-biological)

In the realm of non-biological material science, the rigid and three-dimensional structure of this compound makes it an intriguing candidate as a scaffolding component. The amine functionality allows for its incorporation into polymeric structures through polymerization reactions, either as a monomer or as a cross-linking agent. The resulting polymers would possess unique topologies and potentially novel material properties stemming from the spirocyclic core.

The incorporation of this spiro-center can influence key material characteristics such as thermal stability, solubility, and mechanical strength. The defined stereochemistry of the spiro-junction can also impart specific organizational properties in the resulting material, potentially leading to applications in areas such as specialized coatings or advanced composites. Research in this area is still emerging, and detailed studies on polymers derived from this specific amine are limited.

Ligand Design for Coordination Chemistry

The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows for its use as a ligand in the design and synthesis of coordination complexes. The ether oxygen atoms within the spirocyclic framework could also potentially participate in coordination, leading to multidentate ligand behavior under favorable conditions.

Advanced Structural Analysis and Conformational Studies

Conformational Preferences and Dynamics of Dioxaspiro[3.5]nonane Systems

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to favor an axial orientation over the sterically less hindered equatorial position. scripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (the donor) and the antibonding orbital (σ*) of the C-substituent bond (the acceptor).

In spiroketals like 1,7-dioxaspiro[3.5]nonane, this effect is particularly pronounced. The spiro center (C-5) is flanked by two oxygen atoms (O-1 and O-7). The anomeric effect dictates the preferred conformation by maximizing the stabilizing n → σ* interactions. The most stable conformation of a spiroketal is typically the one that allows for the maximum number of anomeric effects. chemtube3d.com For the 1,7-dioxaspiro[3.5]nonane system, this leads to a conformation where both C-O bonds of the spiro-center are oriented axially with respect to the adjacent ring, creating a double anomeric effect. chemtube3d.com

The exo-anomeric effect, a related phenomenon, influences the rotational preference of substituents attached to the ring oxygen atoms. nih.gov While not directly applicable to the core structure of 1,7-dioxaspiro[3.5]nonan-3-amine, it is a crucial consideration in substituted spiroketal systems. The interplay of these effects provides a powerful tool for predicting and rationalizing the conformational behavior of these complex molecules. nih.govillinois.edu

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods is essential for the unambiguous structural elucidation and stereochemical assignment of this compound.

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number of unique proton environments, their connectivity (via spin-spin coupling), and their spatial proximity. The chemical shifts and coupling constants of the protons on the oxetane (B1205548) and tetrahydropyran (B127337) rings are indicative of their respective conformations. For instance, the dihedral angles between vicinal protons, which can be estimated from coupling constants using the Karplus equation, help to define the chair conformation of the tetrahydropyran ring.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. hw.ac.uk The chemical shift of the spiro-carbon (C-5) is particularly diagnostic, typically appearing in the range of 90-110 ppm due to being bonded to two oxygen atoms. The chemical shifts of the carbons in the oxetane and tetrahydropyran rings can be predicted and compared to experimental data to confirm the structure. researchgate.netuobasrah.edu.iq

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are indispensable for a complete structural assignment.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, mapping out the proton connectivity within the two rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.

A hypothetical table of expected ¹³C NMR chemical shifts is presented below.

Carbon AtomRingHybridizationExpected Chemical Shift (ppm)Notes
C-2Tetrahydropyransp³60-70Adjacent to ring oxygen O-1
C-3Oxetanesp³55-65Bearing the amine group
C-4Tetrahydropyransp³60-70Adjacent to ring oxygen O-7
C-5Spiro-centersp³90-110Ketal carbon, bonded to O-1 and O-7
C-6Oxetanesp³70-80Adjacent to spiro-center
C-8, C-10Tetrahydropyransp³20-40Methylene carbons
C-9Tetrahydropyransp³20-40Methylene carbon

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₇H₁₃NO₂), the molecular weight is 143.18 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. jove.comwhitman.edu

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation of spiroketals and cyclic amines involves characteristic ring-opening pathways. ntu.edu.sgnih.gov A plausible fragmentation pathway for this compound would involve:

Alpha-cleavage: The most common fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For the primary amine on the oxetane ring, this would lead to the formation of a stable iminium ion.

Ring Cleavage: Cleavage of the C-O or C-C bonds in either the oxetane or tetrahydropyran rings is expected. The strained oxetane ring may be particularly susceptible to fragmentation. nih.gov

Loss of Small Molecules: The loss of neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or ethene (C₂H₄) from fragment ions can also occur. future4200.com

A table of potential major fragments is outlined below.

m/zPossible Fragment IonFragmentation Pathway
143[C₇H₁₃NO₂]⁺Molecular Ion (M⁺)
113[C₅H₉O₂]⁺Loss of CH₂NH₂ radical
100[C₅H₈O₂]⁺Cleavage of the tetrahydropyran ring
86[C₄H₈NO]⁺Cleavage of the oxetane ring with charge on N-containing fragment
57[C₃H₅O]⁺Fragment from tetrahydropyran ring cleavage
43[C₂H₅N]⁺Iminium ion from oxetane ring fragmentation
30[CH₄N]⁺[CH₂=NH₂]⁺, characteristic primary iminium ion from alpha-cleavage whitman.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. youtube.comutdallas.edu The IR spectrum of this compound will be dominated by absorptions corresponding to the amine and ether groups, as well as the alkane backbone.

The key expected absorptions are summarized in the following table.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Appearance
Primary Amine (-NH₂)N-H Stretch3400-3300Two medium bands (asymmetric & symmetric) orgchemboulder.com
Primary Amine (-NH₂)N-H Bend (Scissoring)1650-1580Medium orgchemboulder.com
Primary Amine (-NH₂)N-H Wag910-665Broad, strong orgchemboulder.com
Ether (C-O-C)C-O Stretch1150-1085Strong wpmucdn.com
Alkane (C-H)C-H Stretch2950-2850Strong, sharp
Alkane (CH₂)C-H Bend (Scissoring)~1465Medium

The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine (R-NH₂). pressbooks.publibretexts.org The strong C-O stretching absorption confirms the presence of the ether linkages within the spiroketal structure. ucla.eduvscht.cz

Supersonic-Jet Fourier Transform Microwave (FTMW) Spectroscopy for Gas-Phase Structure

As of the latest available scientific literature, there are no published research findings or data available on the gas-phase structure of this compound determined through Supersonic-Jet Fourier Transform Microwave (FTMW) Spectroscopy. Consequently, detailed research findings and data tables for this specific analysis cannot be provided.

Supersonic-jet Fourier transform microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique used to determine the precise three-dimensional structures of molecules in the gas phase. nih.gov By cooling molecules to very low rotational and vibrational temperatures in a supersonic expansion, this method allows for the measurement of their rotational transitions with exceptional accuracy. nih.gov This information is crucial for elucidating molecular geometry, conformational preferences, and the subtle effects of intermolecular interactions.

While this technique has been successfully applied to a wide range of molecules, including various nitrogen-containing compounds and cyclic structures, a specific study on this compound has not been documented in publicly accessible scientific databases. Such a study, if conducted, would provide invaluable insights into the molecule's rotational constants, bond lengths, bond angles, and the conformational landscape of its spirocyclic framework in an isolated, unperturbed environment.

Future research employing FTMW spectroscopy on this compound would be necessary to generate the specific structural data for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Energetic and Structural Properties

No specific studies utilizing quantum chemical calculations to determine the energetic and structural properties of 1,7-Dioxaspiro[3.5]nonan-3-amine have been identified. Such calculations are fundamental to understanding the molecule's behavior at a quantum level.

Density Functional Theory (DFT) Studies on Conformational Stability

There are no available Density Functional Theory (DFT) studies that have been conducted to analyze the conformational stability of this compound. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which would provide valuable information on the preferred three-dimensional arrangements of this spirocyclic amine.

Ab Initio Molecular Orbital Calculations (e.g., MP2)

Similarly, a search for ab initio molecular orbital calculations, such as Møller-Plesset perturbation theory (MP2), specifically for this compound yielded no results. These higher-level computational methods would offer a more precise understanding of the molecule's electron correlation and energetics.

Analysis of Intramolecular Interactions

A detailed analysis of the intramolecular interactions within this compound, which would elucidate the forces governing its structure and reactivity, is not present in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

No studies employing Natural Bond Orbital (NBO) analysis to investigate electron delocalization in this compound have been found. NBO analysis is a key tool for understanding bonding interactions and charge distribution within a molecule.

Stereoelectronic Effects and Their Computational Modeling

The influence of stereoelectronic effects on the structure and reactivity of this compound has not been computationally modeled or reported. Such studies would be crucial for understanding how the spatial arrangement of orbitals and electrons affects the molecule's properties.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics simulations having been performed for this compound. These simulations would be instrumental in understanding the compound's conformational changes and behavior over time in various environments.

Future Directions and Unexplored Research Avenues

Development of Novel and Efficient Synthetic Routes

Currently, the synthesis of 1,7-Dioxaspiro[3.5]nonan-3-amine is not widely documented in the scientific literature. The development of novel and efficient synthetic routes is a critical first step toward unlocking its potential. Future research could focus on several promising strategies:

Photochemical Approaches: The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, presents a viable method for constructing the oxetane (B1205548) ring within a spirocyclic framework. rsc.org The reaction of a suitable ketone with an appropriate alkene, followed by functional group manipulation to introduce the amine, could provide a direct entry to the 1,7-dioxaspiro[3.5]nonane skeleton.

Intramolecular Cyclization Strategies: The synthesis of oxetane derivatives can be achieved through intramolecular cyclization of functionalized acyclic precursors. acs.org For this compound, this could involve the cyclization of a diol precursor onto a pre-formed six-membered ring, or vice versa.

Multicomponent Reactions: Designing a one-pot reaction that brings together three or more components to form the target molecule could offer a highly efficient and atom-economical approach. This would be a significant synthetic advancement.

Exploration of Underinvestigated Chemical Transformations

The chemical reactivity of this compound is largely unexplored. The interplay between the amine, the spiroketal, and the oxetane ring suggests a rich landscape for chemical transformations:

Ring-Opening Reactions: The strained oxetane ring is susceptible to ring-opening reactions with various nucleophiles. acs.orgyoutube.com The primary amine within the same molecule could act as an internal nucleophile under certain conditions, leading to interesting rearrangement products. Alternatively, external nucleophiles could selectively open the oxetane ring, providing access to a diverse range of functionalized derivatives.

N-Functionalization: The primary amine is a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and arylation. These reactions would allow for the synthesis of a library of derivatives with potentially diverse biological activities.

Spiroketal Manipulation: The spiroketal moiety itself can be subject to rearrangement or cleavage under specific acidic or basic conditions, offering another dimension of chemical diversity. acs.org

Advanced Chiral Resolution and Asymmetric Synthesis Methodologies

The spirocyclic nature of this compound introduces chirality. The development of methods to access enantiomerically pure forms of this compound is crucial for its potential applications in medicinal chemistry and as a chiral ligand.

Chiral Resolution: Classical resolution techniques, such as the formation of diastereomeric salts with chiral acids, could be employed to separate the enantiomers of a racemic mixture. wikipedia.org Enzymatic kinetic resolution, which utilizes enzymes to selectively react with one enantiomer, offers a greener alternative. google.commdpi.com

Asymmetric Synthesis: A more elegant and efficient approach is the development of an asymmetric synthesis. This could involve the use of chiral catalysts in key bond-forming steps, such as the Paternò–Büchi reaction or the intramolecular cyclization. nsf.govnii.ac.jp The asymmetric reduction of a corresponding oxime or imine precursor is another promising strategy. nih.gov

Analogous Asymmetric Synthesis Approaches Potential Application to this compound Reference
Organocatalytic [4+2] cycloadditionConstruction of chiral spirocyclic scaffolds nih.gov
Chiral bifunctional sulfide-catalyzed bromolactonizationAsymmetric synthesis of spiro-lactones as precursors nii.ac.jp
Spiroborate-catalyzed borane (B79455) reduction of oxime ethersAsymmetric synthesis of the primary amine nih.gov

Applications as Probes for Mechanistic Studies

The rigid, three-dimensional structure of spiroketals makes them excellent scaffolds for studying reaction mechanisms. mskcc.org this compound and its derivatives could serve as valuable probes in several areas:

Enzyme Inhibition Studies: The defined spatial arrangement of functional groups could be exploited to design potent and selective enzyme inhibitors. The spiroketal framework can mimic transition states or bind to specific pockets in an enzyme's active site.

Conformational Analysis: The conformational preferences of the spiroketal and oxetane rings can be studied to understand the anomeric effect and other stereoelectronic interactions that govern the stability and reactivity of such systems.

Reaction Intermediates: The compound could be used to trap or mimic reactive intermediates in various chemical transformations, providing insight into their structure and reactivity.

Integration into Supramolecular Architectures

Host-Guest Chemistry: The molecule could act as a guest, fitting into the cavity of a larger host molecule to form a stable complex. This could have applications in sensing, catalysis, or drug delivery.

Self-Assembly: Under appropriate conditions, molecules of this compound or its derivatives could self-assemble into well-defined nanostructures, such as nanotubes or vesicles, driven by intermolecular forces. nih.gov

Crystal Engineering: The predictable geometry and hydrogen bonding capabilities of the molecule could be utilized in crystal engineering to design new materials with desired properties, such as porosity or nonlinear optical activity. nih.gov

Q & A

Q. How can researchers align their work with emerging paradigms in spirocyclic compound research?

  • Adopting a "design of experiments" (DoE) mindset ensures systematic exploration of structure-activity relationships (SAR). Meta-reviews of spirocyclic systems in medicinal chemistry (e.g., kinase inhibitors) provide benchmarks for hypothesis generation. Open-science collaborations accelerate validation of novel applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.